Cas no 550-54-9 (9-epi-Cinchonidine)

9-epi-Cinchonidine structure
Product name:9-epi-Cinchonidine
9-epi-Cinchonidine 化学的及び物理的性質
名前と識別子
-
- 9-epi-Cinchonidine
- Epicinchonidine
- cinchonine
- (+)-9-epi-Cinchonidine
- 9-EPICINCHONIDINE
- CINCHONAN-9-OL, (8.ALPHA.,9S)-
- UNII-385SOH9O9J
- (8alpha,9S)-Cinchonan-9-ol
- Cinchonine ((8R,9S)-Cinchonine; LA40221)
- 118-10-5
- EPICINCHONIDINE [MI]
- 385SOH9O9J
- DTXSID601314486
- 550-54-9
- (S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
- (8I+/-,9S)-Cinchonan-9-ol
-
- インチ: InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18-,19-/m0/s1
- InChIKey: KMPWYEUPVWOPIM-LSOMNZGLSA-N
- SMILES: C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
計算された属性
- 精确分子量: 294.17300
- 同位素质量: 294.173213330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 22
- 回転可能化学結合数: 3
- 複雑さ: 412
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.4Ų
- XLogP3: 2.7
じっけんとくせい
- ゆうかいてん: 104°
- PSA: 36.36000
- LogP: 3.10250
- 比旋光度: D20 +63° (c = 0.804 in alc): Rabe et al., Ann. 492, 253 (1932)
9-epi-Cinchonidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C441930-100mg |
9-epi-Cinchonidine |
550-54-9 | 100mg |
$196.00 | 2023-05-18 | ||
TRC | C441930-1g |
9-epi-Cinchonidine |
550-54-9 | 1g |
$1533.00 | 2023-05-18 |
9-epi-Cinchonidine 関連文献
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1. Neighbouring-group participation in the chromium trioxide oxidation of steroidal 4,5-epoxides. X-Ray molecular structure of 4β,6β,17β-triacetoxy-3β,5α-dihydroxyandrostaneNazar Flaih,James R. Hanson,Peter B. Hitchcock J. Chem. Soc. Perkin Trans. 1 1991 1085
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2. Ground state and transition state effects in the acylation of α-chymotrypsin in organic solvent–water mixturesRonald P. Bell,John E. Critchlow,Michael I. Page J. Chem. Soc. Perkin Trans. 2 1974 66
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3. Mono- and bi-nuclear gold(I) and gold(III) complexes with S2C–PR3 ligands. X-Ray crystal structures of [Au(C6F5)3(S2C–PEt3)] and [Au2(μ-S2C–PEt3)-(C6F5)6]·Ch2Cl2Rafael Usón,Antonio Laguna,Mariano Laguna,Maria Luz Castilla,Peter G. Jones,Christa Fittschen J. Chem. Soc. Dalton Trans. 1987 3017
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4. Synthesis, structural characterisation and nuclear magnetic resonance study of [Ru6C(CO)15(μ3-η1:η2:η2-C16H16-μ-O)]: an intermediate in the formation of [Ru6C(CO)14(μ3-η2:η2:η2-C16H16)]Paul J. Dyson,Brian F. G. Johnson,Caroline M. Martin,David Reed,Dario Braga,Fabrizia Grepioni J. Chem. Soc. Dalton Trans. 1995 4113
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5. Voltammetric trace determination of uranium and other transition metals in rock phosphate samplesNeerja Verma,Krishna S. Pitre Analyst 1993 118 65
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Vsevolod Nikolaev,Lothar Hennig,Jochim Sieler,Ludmila Rodina,Barbel Schulze,Valerij Nikolaev Org. Biomol. Chem. 2005 3 4108
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7. Chemistry of di-and tri-metal complexes with bridging carbene or carbyne ligands. Part 36. Reactions of the dimetal compounds [ReM(CC6H4Me-4)(CO)9](M = Cr, Mo, or W) with octacarbonyldicobalt; crystal structures of [Co2WRe(μ3-CC6H4Me-4)(CO)15] and [Co2Re(μ3-CC6H4Me-4)(CO)10]John C. Jeffery,Diane B. Lewis,Gregg E. Lewis,F. Gordon A. Stone J. Chem. Soc. Dalton Trans. 1985 2001
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8. The kinetics of formation of a silver(II) and a silver(III) complex by peroxydisulphate oxidationJ. D. Miller J. Chem. Soc. A 1968 1778
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Christopher Penschke,Joachim Paier Phys. Chem. Chem. Phys. 2017 19 12546
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10. Conformational analysis of organic carbonyl compounds. Part 11. Conformational properties of difuryl, dithienyl, and furyl thienyl ketones studied by X-ray crystallography, n.m.r. lanthanide-induced shifts and ab-initio MO calculationsRois Benassi,Ugo Folli,Dario Iarossi,Luisa Schenetti,Ferdinando Taddei,Amos Musatti,Mario Nardelli J. Chem. Soc. Perkin Trans. 2 1989 1741
550-54-9 (9-epi-Cinchonidine) Related Products
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